2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a sulfonamide group attached to a benzoic acid moiety, with a chlorine and a methyl group on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid typically involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The chlorine and methyl groups on the phenyl ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-[(3-Chloro-2-methylphenyl)amino]benzoic acid: Similar structure but with an amino group instead of a sulfonamide group.
5-Chloro-2-[(4-ethoxy-4-oxobutyl)(4-methylphenyl)sulfonyl]amino]benzoic acid: Contains an additional ethoxy group and a different substitution pattern.
Uniqueness
2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H12ClNO4S |
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Molecular Weight |
325.8 g/mol |
IUPAC Name |
2-[(5-chloro-2-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-6-7-10(15)8-13(9)21(19,20)16-12-5-3-2-4-11(12)14(17)18/h2-8,16H,1H3,(H,17,18) |
InChI Key |
LKHQBGDGSQVXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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